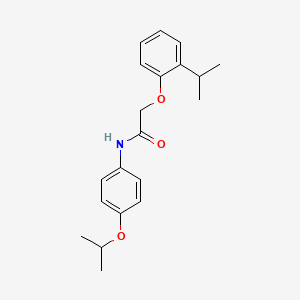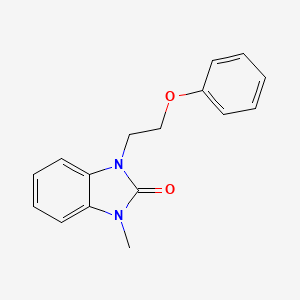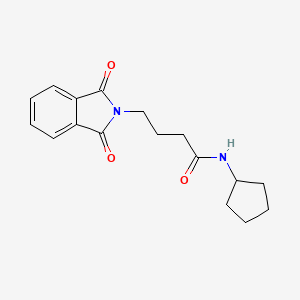![molecular formula C14H23NO B5622275 2-[(3-phenylpropyl)(propyl)amino]ethanol](/img/structure/B5622275.png)
2-[(3-phenylpropyl)(propyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-[(3-phenylpropyl)(propyl)amino]ethanol often involves multi-step reactions, starting from basic organic building blocks. For example, a study detailed the synthesis of 2-(4-Aminophenyl) Ethanol, a related compound, using β-phenylethanol as a raw material through esterification, nitration, hydrolysis, and reduction steps, achieving a high purity and yield (Zhang Wei-xing, 2013). Such processes underscore the complexity and efficiency required in synthesizing these compounds, highlighting the importance of optimization in each step to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques, such as X-ray diffraction, NMR, and crystallography. For instance, the molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate, obtained from a condensation reaction, was elucidated using single-crystal X-ray diffraction, revealing a monoclinic system and providing insights into the stability and hydrogen bonds formation (M. Percino et al., 2015).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, demonstrating a range of reactivities depending on their functional groups and structural configurations. For example, oxidative alkyl- and aryl-aminomercuriation reactions of prop-2-ynyl alcohols have been studied, leading to the synthesis of N-substituted α-iminoketones, α-di-imines, and α-aminopropionamidines, showcasing the compound's versatility in organic synthesis (J. Barluenga et al., 1983).
Propiedades
IUPAC Name |
2-[3-phenylpropyl(propyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-10-15(12-13-16)11-6-9-14-7-4-3-5-8-14/h3-5,7-8,16H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUXGNUBTYQJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCC1=CC=CC=C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenylpropyl)(propyl)amino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5622210.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5622211.png)
![1-methyl-8-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5622222.png)

![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5622244.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-N'-phenylurea](/img/structure/B5622253.png)




![(3S*,4S*)-1-{[(3-fluorobenzyl)amino]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5622309.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5622312.png)